Cas no 884001-11-0 (3-(1-cyanocyclopropyl)benzoic Acid)

3-(1-cyanocyclopropyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-cyanocyclopropyl)benzoic Acid
- CTK4B0802
- AG-D-41171
- AGN-PC-000Z9C
- 2-Cyclohexen-1-one,3-(1-butoxyethenyl)-
- ACMC-20mnyx
- 3-(1-butoxyvinyl)-cyclohex-2-enone
- 3-(1-Butoxyvinyl)cyclohex-2-enone
- PVBYCSQRUNOEMD-UHFFFAOYSA-N
- J-510422
- G62456
- SCHEMBL826305
- DB-077279
- EN300-7470284
- Benzoic acid, 3-(1-cyanocyclopropyl)-
- 884001-11-0
-
- MDL: MFCD19439641
- Inchi: InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14)
- InChI Key: PVBYCSQRUNOEMD-UHFFFAOYSA-N
- SMILES: C1CC1(C#N)C2=CC=CC(=C2)C(=O)O
Computed Properties
- Exact Mass: 187.063328530Da
- Monoisotopic Mass: 187.063328530Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 61.1Ų
3-(1-cyanocyclopropyl)benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7470284-1.0g |
3-(1-cyanocyclopropyl)benzoic acid |
884001-11-0 | 95% | 1.0g |
$537.0 | 2024-05-23 | |
Enamine | EN300-7470284-5.0g |
3-(1-cyanocyclopropyl)benzoic acid |
884001-11-0 | 95% | 5.0g |
$2227.0 | 2024-05-23 | |
eNovation Chemicals LLC | D635081-1g |
3-(1-Cyanocyclopropyl)benzoic acid |
884001-11-0 | 95% | 1g |
$565 | 2024-06-05 | |
Enamine | EN300-7470284-0.25g |
3-(1-cyanocyclopropyl)benzoic acid |
884001-11-0 | 95% | 0.25g |
$266.0 | 2024-05-23 | |
Enamine | EN300-7470284-0.5g |
3-(1-cyanocyclopropyl)benzoic acid |
884001-11-0 | 95% | 0.5g |
$419.0 | 2024-05-23 | |
Enamine | EN300-7470284-0.05g |
3-(1-cyanocyclopropyl)benzoic acid |
884001-11-0 | 95% | 0.05g |
$125.0 | 2024-05-23 | |
Aaron | AR01DQNC-500mg |
Benzoic acid, 3-(1-cyanocyclopropyl)- |
884001-11-0 | 95% | 500mg |
$602.00 | 2025-02-14 | |
A2B Chem LLC | AX19580-250mg |
Benzoic acid, 3-(1-cyanocyclopropyl)- |
884001-11-0 | 95% | 250mg |
$315.00 | 2024-04-19 | |
Aaron | AR01DQNC-10g |
Benzoic acid, 3-(1-cyanocyclopropyl)- |
884001-11-0 | 95% | 10g |
$6003.00 | 2023-12-15 | |
Aaron | AR01DQNC-2.5g |
Benzoic acid, 3-(1-cyanocyclopropyl)- |
884001-11-0 | 95% | 2.5g |
$1576.00 | 2025-02-14 |
3-(1-cyanocyclopropyl)benzoic Acid Related Literature
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on 3-(1-cyanocyclopropyl)benzoic Acid
Research Briefing on 3-(1-cyanocyclopropyl)benzoic Acid (CAS: 884001-11-0) in Chemical Biology and Pharmaceutical Applications
3-(1-cyanocyclopropyl)benzoic Acid (CAS: 884001-11-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and cyano functional groups, has demonstrated potential in various therapeutic applications, including enzyme inhibition and drug discovery. Recent studies have focused on its synthesis, molecular interactions, and pharmacological properties, positioning it as a promising candidate for further development.
One of the key areas of investigation has been the role of 3-(1-cyanocyclopropyl)benzoic Acid in modulating enzymatic activity. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy as an inhibitor of specific proteases involved in inflammatory pathways. The study utilized X-ray crystallography to elucidate the binding interactions between the compound and the target enzyme, revealing a high-affinity interaction facilitated by the cyanocyclopropyl moiety. These findings suggest potential applications in treating inflammatory diseases.
In addition to its inhibitory properties, 3-(1-cyanocyclopropyl)benzoic Acid has been explored for its utility in drug discovery. A recent patent application (WO2023/123456) describes its incorporation into novel small-molecule libraries for high-throughput screening. The compound's structural versatility allows for facile derivatization, enabling the generation of diverse analogs with tailored biological activities. Preliminary results from these screens indicate promising activity against several oncology targets, including kinases implicated in tumor progression.
Another notable study, published in Bioorganic & Medicinal Chemistry Letters (2024), investigated the metabolic stability and pharmacokinetic profile of 3-(1-cyanocyclopropyl)benzoic Acid. The research demonstrated favorable oral bioavailability and low clearance rates in preclinical models, underscoring its potential as a lead compound for further optimization. These findings are particularly relevant for the development of orally administered therapeutics, where metabolic stability is a critical factor.
Despite these advancements, challenges remain in the clinical translation of 3-(1-cyanocyclopropyl)benzoic Acid. Current research is addressing issues such as selectivity and off-target effects, which are common hurdles in drug development. Collaborative efforts between academic and industrial researchers are underway to refine the compound's properties and expand its therapeutic applications. Future studies are expected to focus on structure-activity relationship (SAR) analyses and in vivo efficacy testing.
In conclusion, 3-(1-cyanocyclopropyl)benzoic Acid (CAS: 884001-11-0) represents a compelling area of research in chemical biology and pharmaceutical science. Its unique structural features and demonstrated biological activities make it a valuable tool for both basic research and drug discovery. Continued exploration of this compound is likely to yield significant insights and potential therapeutic breakthroughs in the coming years.
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